molecular formula C16H13N B15143193 N-Phenylnaphthalen-1-amine-13C6

N-Phenylnaphthalen-1-amine-13C6

Cat. No.: B15143193
M. Wt: 225.24 g/mol
InChI Key: XQVWYOYUZDUNRW-UTVSNGSCSA-N
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Description

Rationale for Carbon-13 Enrichment in N-Phenylnaphthalen-1-amine

The specific enrichment of N-Phenylnaphthalen-1-amine with six carbon-13 atoms (denoted as -13C6, indicating the phenyl ring is labeled) is a deliberate choice driven by its intended applications in research. rsc.org The unlabeled compound, N-Phenylnaphthalen-1-amine (NPN), is known for its use as a fluorescent probe and as an antioxidant in materials like rubber and oils. acs.org Introducing the ¹³C label enhances its utility for quantitative and mechanistic studies without altering its fundamental chemical behavior.

The primary rationale for creating N-Phenylnaphthalen-1-amine-13C6 is its use as an internal standard for isotope dilution mass spectrometry (IDMS). nih.govcnr.itnih.gov When analyzing complex samples such as environmental extracts or biological tissues for the presence of NPN or related aromatic amines, the labeled standard is added at the beginning of the sample preparation process. Because the labeled and unlabeled molecules behave identically during extraction, purification, and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the standard. This allows for highly accurate and precise quantification, correcting for matrix effects and instrumental variability. rsc.orgcnr.it

Furthermore, the ¹³C label serves as a tracer to study the fate of NPN in biological or environmental systems. For example, researchers can track how the molecule is metabolized by organisms or how it degrades under various environmental conditions. The stable, non-radioactive nature of ¹³C makes it ideal for these kinds of tracing studies. wikipedia.org The specific labeling of the phenyl group allows scientists to follow the pathway of that particular structural component during metabolic or degradation processes.

Historical Context and Evolution of Research on 13C-Labeled Aromatic Amines and Naphthalene (B1677914) Derivatives

The use of isotopically labeled compounds in research has a rich history, evolving from early work with radioactive isotopes to the sophisticated applications of stable isotopes today. The journey of ¹³C-labeled aromatic compounds is intertwined with the development of key analytical technologies, particularly NMR and mass spectrometry.

The concept of using isotopic tracers took a significant leap forward with the discovery of carbon-14 (B1195169) in 1940, which revolutionized the study of metabolic pathways and reaction mechanisms. nih.gov However, the use of the stable isotope ¹³C gained prominence with the advent of commercial NMR and mass spectrometry instruments. Early work in the 1960s began to explore the ¹³C NMR spectra of aromatic hydrocarbons, laying the groundwork for using this technique to probe the structure of complex organic molecules. acs.org A 1975 study, for instance, reported the synthesis of ¹³C-labeled naphthalene derivatives to measure carbon-carbon coupling constants, demonstrating the growing interest in using ¹³C to understand the electronic structure of aromatic systems. researchgate.net

The development of isotope dilution mass spectrometry (IDMS) created a major application area for ¹³C-labeled compounds. rsc.orgmdpi.comnih.gov This technique provided a "gold standard" for accurate quantification, which became crucial in fields like toxicology, environmental science, and pharmaceutical development. cnr.it The synthesis of ¹³C-labeled polycyclic aromatic hydrocarbons (PAHs), including naphthalene derivatives, became important for their use as internal standards in sensitive analytical methods designed to detect these compounds in environmental and biological samples. nih.govnih.gov

Research into aromatic amines, a class of compounds known for their industrial importance and, in some cases, carcinogenicity, also benefited from ¹³C labeling. Using ¹³C NMR to evaluate the electronic and steric properties of various aromatic amines has helped researchers understand their structure and reactivity. mdpi.com The ability to synthesize specifically labeled aromatic amines and naphthalene derivatives like this compound represents the culmination of decades of progress in synthetic chemistry and analytical instrumentation, providing researchers with essential tools for detailed and reliable scientific investigation. nih.gov

Data Tables

Table 1: Physicochemical Properties of N-Phenylnaphthalen-1-amine and its ¹³C₆ Isotopologue

PropertyN-Phenylnaphthalen-1-amineThis compound
IUPAC Name N-phenylnaphthalen-1-amineN-phenyl(13C6)naphthalen-1-amine
Synonyms 1-Anilinonaphthalene, NPN, PANAN-PHENYL-1-NAPTHYLAMINE (PHENYL-13C6, 98%)
CAS Number 90-30-2 nih.gov2300178-77-0 rsc.org
Chemical Formula C₁₆H₁₃N nih.gov¹³C₆C₁₀H₁₃N
Molar Mass 219.29 g/mol nih.govApprox. 225.29 g/mol
Appearance Crystalline solidNot specified, likely similar to unlabeled
Melting Point 59-61 °C wikipedia.orgNot specified
Boiling Point 335 °C researchgate.netNot specified
logP 4.20 researchgate.netNot specified

Note: Data for the labeled compound is limited in public sources. Properties like melting point, boiling point, and logP are expected to be nearly identical to the unlabeled compound.

Table 2: Key Applications of Stable Isotope Labeling in Research

Application AreaDescriptionExample Isotope(s)Key Techniques
Metabolic Studies Tracing the flow of atoms through metabolic pathways to understand cellular processes and nutrient utilization. mdpi.comdatananas.com¹³C, ¹⁵N, ²HMass Spectrometry (MS), NMR Spectroscopy
Pharmacokinetics (ADME) Studying the Absorption, Distribution, Metabolism, and Excretion of drugs and their metabolites in an organism. mdpi.comnih.gov¹³C, ¹⁵NLC-MS/MS
Quantitative Analysis (IDMS) Using a labeled compound as an internal standard for highly accurate and precise measurement of an analyte's concentration. rsc.orgmdpi.comcnr.it¹³C, ¹⁵N, ¹⁸OIsotope Ratio MS, LC-MS
Proteomics (e.g., SILAC) Quantifying the relative abundance of proteins in different cell states to study protein expression and regulation. mdpi.comwikipedia.org¹³C, ¹⁵NLC-MS/MS
Structural Elucidation Determining the structure of organic molecules by analyzing the magnetic properties of labeled nuclei. datananas.com¹³C, ¹⁵NNMR Spectroscopy
Environmental Tracing Tracking the fate and degradation of pollutants and other compounds in the environment. nih.gov¹³C, ¹⁵NGC-MS, LC-MS

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H13N

Molecular Weight

225.24 g/mol

IUPAC Name

N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)naphthalen-1-amine

InChI

InChI=1S/C16H13N/c1-2-9-14(10-3-1)17-16-12-6-8-13-7-4-5-11-15(13)16/h1-12,17H/i1+1,2+1,3+1,9+1,10+1,14+1

InChI Key

XQVWYOYUZDUNRW-UTVSNGSCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2N[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies for N Phenylnaphthalen 1 Amine 13c6

Strategies for Carbon-13 Isotopic Enrichment of the Phenyl Moiety

The most direct and efficient strategy for introducing a uniform 13C label into the phenyl ring of N-phenylnaphthalen-1-amine is to utilize a precursor that already contains the fully labeled phenyl group. This approach ensures that the final product has a well-defined isotopic enrichment, corresponding to a mass shift of +6 compared to the unlabeled compound.

De novo synthesis, which builds the target molecule from simpler, isotopically labeled starting materials, is the cornerstone for preparing N-Phenylnaphthalen-1-amine-13C6. This method relies on forming the key carbon-nitrogen (C-N) bond between the labeled phenyl group and the naphthalene (B1677914) moiety. The two most prominent and effective catalytic cross-coupling reactions for this purpose are the Buchwald-Hartwig amination and the Ullmann condensation.

The synthesis begins with commercially available, uniformly labeled precursors such as Benzene-13C6 or Phenol-13C6. These are converted into Aniline-13C6, which serves as the direct isotopically labeled reactant for the C-N coupling step. Aniline-13C6 is a known building block used in the synthesis of various 13C6-labeled derivatives.

The final assembly of this compound is then achieved by coupling Aniline-13C6 with a suitable naphthalene partner, typically 1-halonaphthalene (e.g., 1-iodonaphthalene (B165133) or 1-bromonaphthalene) or 1-naphthylamine (B1663977) itself.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile and widely used method for forming C-N bonds. acs.org It generally offers high yields and functional group tolerance under relatively mild conditions. For the synthesis of this compound, Aniline-13C6 would be reacted with 1-iodonaphthalene or 1-bromonaphthalene. The choice of ligand is critical for the reaction's success.

Table 1: Proposed Buchwald-Hartwig Reaction Conditions
ComponentProposed Reagent/ConditionRationale/Reference
Labeled Substrate Aniline-13C6Commercially available labeled precursor.
Coupling Partner 1-Iodonaphthalene or 1-BromonaphthaleneAryl halides are standard electrophiles in this reaction. Iodides are generally more reactive than bromides. nsf.gov
Catalyst Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) or Pd(OAc)₂ (Palladium(II) acetate)Common and effective palladium precursors for generating the active Pd(0) catalyst in situ. nsf.gov
Ligand XPhos, RuPhos, or BrettPhosSterically hindered phosphine (B1218219) ligands are crucial for promoting reductive elimination and preventing side reactions.
Base NaOtBu (Sodium tert-butoxide) or K₃PO₄ (Potassium phosphate)A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are standard for this reaction.
Temperature 80-110 °CSufficient to drive the reaction to completion while minimizing decomposition.

Ullmann Condensation: This classic copper-catalyzed reaction is another effective method for N-arylation. researchgate.netorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions (high temperatures), but modern protocols with specific ligands allow the reaction to proceed under milder temperatures. organic-chemistry.org This method can couple Aniline-13C6 with 1-halonaphthalene.

Table 2: Proposed Ullmann Condensation Conditions
ComponentProposed Reagent/ConditionRationale/Reference
Labeled Substrate Aniline-13C6The primary labeled amine.
Coupling Partner 1-Iodonaphthalene or 1-BromonaphthaleneAryl iodides are typically more reactive in Ullmann couplings. researchgate.net
Catalyst CuI (Copper(I) iodide)The most common and effective copper catalyst for N-arylation. organic-chemistry.org
Ligand 1,10-Phenanthroline or Ethylene glycolLigands can accelerate the reaction and allow for milder conditions. Some modern protocols are ligand-free.
Base K₂CO₃ (Potassium carbonate) or Cs₂CO₃ (Cesium carbonate)Inorganic bases are typically used.
Solvent Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)High-boiling polar aprotic solvents are traditionally used.
Temperature 120-190 °CTemperature depends heavily on the presence and type of ligand used.

Introducing a 13C label regioselectively onto a pre-existing N-phenylnaphthalen-1-amine molecule is a sophisticated alternative to de novo synthesis. This method relies on the direct activation and functionalization of a specific C-H bond. While highly desirable for its step-economy, direct C-H activation on a complex molecule like N-phenylnaphthalen-1-amine presents significant challenges in controlling regioselectivity.

Recent advances in organic synthesis have focused on transition-metal-catalyzed C-H activation, often using a directing group to guide the catalyst to a specific position. nih.govanr.fr For N-phenylnaphthalen-1-amine, the amine group itself could potentially direct a metal catalyst to the ortho positions of the phenyl ring or to specific positions on the naphthalene ring (such as C8). anr.fr However, achieving selective labeling at one of the six positions on the phenyl ring without affecting the others or the naphthalene ring would require a highly specialized catalytic system that is not yet established for this specific molecule. The development of such a regioselective C-H amination or functionalization that could introduce a 13C-containing group would be a novel research endeavor. acs.orgnih.gov

When working with expensive isotopically labeled materials, optimizing the reaction to maximize chemical yield and ensure isotopic fidelity (preventing the loss or scrambling of the 13C label) is paramount.

Key Optimization Parameters:

Catalyst and Ligand Selection: In Buchwald-Hartwig aminations, the choice of palladium catalyst and phosphine ligand is critical. Highly active catalysts can increase turnover numbers, allowing for lower catalyst loadings and preserving the expensive labeled substrate. The ligand influences the rate of reductive elimination, which is the final product-forming step. A well-chosen ligand ensures this step is efficient, minimizing side reactions that could degrade the labeled material. nsf.gov

Reaction Time and Temperature: Reactions should be monitored closely (e.g., by GC-MS or LC-MS) to determine the minimum time required for completion. Prolonged exposure to high temperatures can lead to product degradation or potential (though generally low-risk for 13C) isotopic scrambling. The goal is to find the lowest possible temperature that provides a reasonable reaction rate.

Inert Atmosphere: Both Buchwald-Hartwig and Ullmann reactions are sensitive to oxygen. Performing the synthesis under a strictly inert atmosphere (e.g., argon or nitrogen) is essential to prevent the oxidation of the catalyst and reagents, which would lower the yield and complicate purification.

Purity of Reagents: Using high-purity, anhydrous solvents and reagents is crucial. Water can deactivate the catalyst and base, leading to incomplete reactions and reduced yields.

Isotopic Integrity: Carbon-13 is a stable, non-radioactive isotope, and the C-N and C-C bonds it forms are very strong. Therefore, the risk of isotopic scrambling (i.e., the 13C atoms moving to other positions) under standard Buchwald-Hartwig or Ullmann conditions is extremely low. The primary concern for isotopic fidelity is ensuring the final product retains the full +6 mass shift, which is achieved by using a high-purity Aniline-13C6 precursor and achieving clean, high-yielding conversion to the final product. The main challenge is chemical yield, not isotopic scrambling.

By carefully controlling these parameters, the synthesis of this compound can be achieved efficiently, providing a high-quality standard for advanced analytical and research applications.

Advanced Spectroscopic Characterization of N Phenylnaphthalen 1 Amine 13c6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For isotopically labeled compounds like N-Phenylnaphthalen-1-amine-13C6, NMR provides unparalleled insights into the specific positions of the isotopic labels and their influence on the molecular environment.

High-field ¹³C NMR is instrumental in identifying the precise locations of the ¹³C labels within the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. In this compound, where the six ¹³C atoms are incorporated into the phenyl ring, the ¹³C NMR spectrum exhibits signals corresponding to these enriched positions, which are significantly enhanced in intensity compared to the natural abundance ¹³C signals of the naphthalene (B1677914) moiety.

Based on known data for the unlabeled N-Phenylnaphthalen-1-amine, the predicted ¹³C NMR chemical shifts for the labeled phenyl ring in a CDCl₃ solvent are presented in Table 1. rsc.orgchemicalbook.com The presence of the ¹³C labels does not significantly alter the chemical shifts but allows for their unambiguous identification.

Table 1: Predicted ¹³C NMR Chemical Shifts for the Phenyl Ring of this compound This interactive table displays the predicted chemical shifts for the carbon atoms in the ¹³C-labeled phenyl ring.

Carbon Position Predicted Chemical Shift (ppm)
C1' (ipso-carbon) 144.7
C2'/C6' 117.3
C3'/C5' 129.2

Multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the structural connectivity and the distribution of the ¹³C isotopes.

¹H-¹³C HSQC: This experiment correlates the chemical shifts of protons directly attached to ¹³C atoms. For this compound, strong correlations would be observed between the protons of the phenyl ring and their directly bonded ¹³C-labeled carbons. This provides direct evidence of the labeling positions.

Expected key HMBC correlations for confirming the structure are detailed in Table 2.

Table 2: Expected Key ¹H-¹³C HMBC Correlations in this compound This interactive table outlines the expected long-range correlations between protons and ¹³C-labeled carbons.

Proton Correlated ¹³C Carbons
Phenyl Protons (H2'/H6') C1', C3'/C5', C4'
Phenyl Protons (H3'/H5') C1', C2'/C6'
Phenyl Proton (H4') C2'/C6'

The inherent low sensitivity of ¹³C NMR can be a limiting factor, even with isotopic enrichment. Dynamic Nuclear Polarization (DNP) is a hyperpolarization technique that can enhance NMR signals by several orders of magnitude. nih.govyoutube.comwikipedia.org DNP involves transferring the high spin polarization of electrons to the nuclear spins of the target compound at cryogenic temperatures, followed by rapid dissolution and analysis in the liquid state. nih.gov

The application of DNP to this compound would dramatically increase the signal-to-noise ratio of the ¹³C NMR spectrum, enabling rapid data acquisition and the detection of low-concentration species. The efficiency of DNP can be influenced by the location of the ¹³C labels and the relaxation properties of the molecule. nih.gov The presence of quaternary carbons within the labeled phenyl ring could lead to longer polarization lifetimes, making them excellent probes for DNP-enhanced studies. nih.gov

Singlet NMR is an advanced technique that allows for the study of long-lived nuclear spin states, which can persist for times significantly longer than the conventional T₁ relaxation time. aip.orgrsc.orgrsc.org This is achieved by creating a singlet state between a pair of coupled spins-1/2, which is protected from certain relaxation mechanisms. rsc.org

In this compound, adjacent ¹³C-labeled carbons in the phenyl ring could form such spin pairs. By converting hyperpolarized magnetization into long-lived singlet order, it is possible to store the enhanced polarization for extended periods. pnas.org This would allow for the study of slow dynamic processes, such as molecular transport or binding interactions, over much longer timescales than are accessible with conventional NMR methods. rsc.orgacs.org

Mass Spectrometry (MS) for Isotopic Verification and Quantitative Analysis

Mass spectrometry is an essential tool for confirming the isotopic enrichment of this compound and for its quantitative analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the unambiguous identification of the isotopically labeled compound. nih.gov ESI is a soft ionization technique that is well-suited for analyzing organic molecules, often producing the protonated molecular ion [M+H]⁺. youtube.com

The exact mass of unlabeled N-Phenylnaphthalen-1-amine (C₁₆H₁₃N) is 219.1048 g/mol . ufz.demassbank.eunist.gov The incorporation of six ¹³C atoms in this compound results in a predictable mass shift. Each ¹²C atom (12.000000 u) is replaced by a ¹³C atom (13.003355 u), leading to a mass increase of approximately 1.003355 u per substitution. Therefore, the ¹³C₆ isotopologue will have a mass that is approximately 6.02013 u greater than the unlabeled compound.

HRESIMS analysis would clearly distinguish between the unlabeled and labeled compounds based on this mass difference, confirming the successful incorporation of the six ¹³C atoms. This technique is also highly quantitative, allowing for the determination of the isotopic purity of the labeled material. acs.orggoogle.com

Table 3: Predicted Exact Masses for Unlabeled and Labeled N-Phenylnaphthalen-1-amine This interactive table shows the calculated exact masses for the unlabeled and ¹³C₆-labeled compounds.

Compound Formula Exact Mass [M] (u) Exact Mass [M+H]⁺ (u)
N-Phenylnaphthalen-1-amine C₁₆H₁₃N 219.1048 220.1121

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) in Tracer Applications

The use of stable isotope-labeled compounds, such as this compound, is fundamental in tracer studies to track the metabolic fate and environmental pathways of molecules. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for this purpose, offering high sensitivity and selectivity. nih.govacs.org

In a typical tracer experiment, a system is exposed to this compound. Samples are then collected over time and analyzed. The key principle lies in the mass difference between the labeled compound and its unlabeled (native) counterpart. The this compound molecule, which has six ¹³C atoms incorporated into its phenyl ring, is 6 Daltons (Da) heavier than the native N-Phenylnaphthalen-1-amine.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a preferred method for analyzing moderately polar and thermally labile compounds. In LC-MS analysis, the labeled and unlabeled compounds are first separated chromatographically. The mass spectrometer then detects the distinct molecular ions for each species. For instance, the protonated molecular ion ([M+H]⁺) for unlabeled N-Phenylnaphthalen-1-amine would appear at a mass-to-charge ratio (m/z) of 220.1, while the corresponding ion for this compound would be detected at m/z 226.1. This clear mass shift allows for unambiguous tracking and quantification of the labeled tracer, even in complex biological or environmental matrices. nih.gov Techniques like Isotopic Ratio Outlier Analysis (IROA) utilize stable isotope labeling to differentiate biological signals from background noise and to determine molecular formulae with greater accuracy. doaj.org

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS provides excellent chromatographic resolution. N-Phenylnaphthalen-1-amine can be analyzed by GC-MS, often after a derivatization step to increase its volatility. nih.gov Similar to LC-MS, the mass spectrometer distinguishes between the ¹²C and ¹³C isotopic forms. The use of an isotopically labeled compound allows for precise quantification through isotope dilution methods, where the labeled compound acts as an ideal internal standard that co-elutes with the analyte and compensates for variations in sample preparation and instrument response. nih.gov

The data below illustrates the expected primary mass spectrometric signals in a tracer study.

CompoundMolecular FormulaMonoisotopic Mass (Da)Expected [M+H]⁺ Ion (m/z)
N-Phenylnaphthalen-1-amineC₁₆H₁₃N219.10220.1
This compound¹³C₆C₁₀H₁₃N225.12226.1

Tandem Mass Spectrometry (MS/MS and MS³) for Fragmentation Pathway Elucidation and Internal Standard Applications

Tandem mass spectrometry (MS/MS or MSⁿ) is an indispensable tool for structural elucidation and highly selective quantification. In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure. nih.gov

Fragmentation Pathway Elucidation: The fragmentation of aromatic amines often involves characteristic losses and rearrangements. youtube.comyoutube.com For N-Phenylnaphthalen-1-amine, key fragmentation pathways would involve the cleavage of the C-N bond connecting the phenyl and naphthyl moieties. The presence of the ¹³C₆ label exclusively on the phenyl ring is a powerful diagnostic tool. Any fragment ion retaining the phenyl group will exhibit a mass shift of +6 Da compared to the corresponding fragment from the unlabeled compound. This allows for the precise mapping of the fragmentation pathway. libretexts.org For example, a fragment corresponding to the protonated aniline (B41778) cation ([C₆H₅NH₂]⁺) would be observed at m/z 94 for the unlabeled compound and at m/z 100 for the ¹³C₆-labeled version. More complex fragmentation can be explored using MS³ experiments, where a specific product ion from MS/MS is further fragmented to gain deeper structural insight.

Internal Standard Applications: this compound serves as an ideal internal standard for the quantification of its unlabeled analogue. nih.gov Because its chemical and physical properties are nearly identical to the analyte, it behaves similarly during sample extraction, derivatization, and chromatographic separation. However, it is clearly distinguishable by its mass in the mass spectrometer. In a quantitative method using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are monitored for both the analyte and the labeled internal standard. The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration, correcting for matrix effects and analytical variability. researchgate.net

The following table outlines predicted major fragmentation transitions for both the labeled and unlabeled compounds.

CompoundPrecursor Ion (m/z)Proposed Fragment StructureProduct Ion (m/z)Monitored Transition (SRM)
N-Phenylnaphthalen-1-amine220.1[C₁₀H₇]⁺ (Naphthyl cation)127.1220.1 → 127.1
N-Phenylnaphthalen-1-amine220.1[M-H]⁺ (Loss of Hydrogen)219.1220.1 → 219.1
This compound226.1[C₁₀H₇]⁺ (Naphthyl cation)127.1226.1 → 127.1
This compound226.1[¹³C₆H₅NH₂]⁺ (Labeled Aniline cation)100.1226.1 → 100.1

Complementary Spectroscopic and Analytical Techniques in Labeled Compound Analysis

While mass spectrometry is central to the analysis of isotopically labeled compounds, other techniques provide complementary and confirmatory information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for structure elucidation. Specifically, ¹³C-NMR is crucial for verifying the successful incorporation and precise location of the ¹³C labels within the this compound molecule. acs.org The ¹³C-NMR spectrum of the labeled compound would show significantly enhanced signals for the six carbons of the phenyl ring compared to a spectrum of the unlabeled compound at natural abundance. Advanced NMR experiments, such as INADEQUATE, can even establish ¹³C-¹³C correlations, providing definitive proof of the carbon skeleton's connectivity within the labeled portion of the molecule. nih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers provide extremely high mass accuracy and resolution. acs.org When analyzing this compound, HRMS can confirm the elemental composition of the molecular ion and its fragments with a high degree of confidence, further validating the identity of the compound and its metabolites in complex mixtures.

Mechanistic Investigations and Reaction Pathway Elucidation Utilizing N Phenylnaphthalen 1 Amine 13c6

Application of Stable Isotope Tracing in Complex Chemical Transformations

The use of isotopically labeled compounds like N-Phenylnaphthalen-1-amine-13C6 is a cornerstone of modern mechanistic chemistry. By replacing six 12C atoms in the phenyl ring with 13C, a specific label is introduced that allows for the precise tracking of this structural unit during a reaction.

Skeletal rearrangements in aromatic systems often involve the migration of an aryl group from one position to another. These transformations can proceed through complex intermediates and transition states. This compound is ideally suited for studying such phenomena. For instance, in a hypothetical acid-catalyzed rearrangement, it can be determined whether the phenyl group migrates intramolecularly or intermolecularly.

If the rearrangement proceeds via an intramolecular pathway, the 13C6-labeled phenyl group will remain within the same molecule as it moves to a new position on the naphthalene (B1677914) core. Mass spectrometry of the product would show the same mass as the starting material, but NMR spectroscopy would reveal the new connectivity. In contrast, an intermolecular mechanism might involve the complete dissociation of the phenyl group, which could then react with another naphthalene-containing molecule. In such a scenario, crossover experiments can be performed where a mixture of labeled this compound and unlabeled N-phenylnaphthalen-1-amine is subjected to the reaction conditions. The detection of products containing a 13C-labeled phenyl group attached to a naphthalene core that was initially part of an unlabeled molecule would provide clear evidence for an intermolecular pathway.

"Cationic pirouettes" refer to the rapid scrambling of substituents on an aromatic ring, often proceeding through a series of cationic intermediates. If this compound were to undergo such a process, the 13C labels would allow for the tracking of the phenyl group's movement around the naphthalene ring system.

A hypothetical study on the rearrangement of this compound could yield the following results, which would help distinguish between different mechanistic possibilities:

Experimental Observation Mechanistic Implication
Product is exclusively N-Phenylnaphthalen-2-amine-13C6Direct intramolecular 1,2-migration of the phenyl group.
A mixture of this compound and N-Phenylnaphthalen-2-amine-13C6 is recovered, with no crossover products.Reversible intramolecular migration.
Crossover products (e.g., unlabeled N-Phenylnaphthalen-2-amine) are detected.Intermolecular migration pathway is operative.

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The KIE is a sensitive probe for bond-breaking or bond-forming events at or near the labeled position in the rate-determining step of a reaction.

In the case of this compound, a 13C KIE can be measured to understand the mechanism of reactions involving the C-N bond or the phenyl ring. An intramolecular KIE can be observed in reactions where there are two potential reaction sites within the same molecule, one labeled and one unlabeled. However, for this compound, where the entire phenyl ring is labeled, intermolecular KIE studies are more common.

An intermolecular KIE would be determined by competing the reaction of this compound with its unlabeled counterpart in the same reaction vessel. The relative rates of reaction for the labeled and unlabeled species can be determined by analyzing the isotopic composition of the products and remaining starting materials over time.

A KIE value (k_light / k_heavy) greater than 1 (a "normal" KIE) indicates that the bond to the isotopic atom is being broken or weakened in the rate-determining step. A KIE value close to 1 suggests that the bond to the labeled atom is not significantly involved in the rate-determining step. An inverse KIE (less than 1) can occur when a bond to the isotopic atom becomes stiffer in the transition state.

For a hypothetical electrophilic substitution reaction on the phenyl ring of N-Phenylnaphthalen-1-amine, the following KIE data could be obtained:

Reaction Type Observed k_12C / k_13C Interpretation
C-N bond cleavage1.04C-N bond is being broken in the rate-determining step.
Electrophilic Aromatic Substitution (para-position)1.00The C-H bond cleavage is not rate-determining (Wheland intermediate formation is rate-determining).
Metal-catalyzed cross-coupling1.02C-N bond activation is part of the rate-determining step.

Understanding Reaction Intermediates and Transition States Through Isotopic Labeling

Isotopic labeling is invaluable for trapping or detecting fleeting reaction intermediates. In many reactions, intermediates are present at very low concentrations and have short lifetimes, making them difficult to observe directly. By using this compound, the labeled phenyl group can act as a reporter.

For example, if a reaction is thought to proceed through a specific intermediate, quenching the reaction at various times and analyzing the products by mass spectrometry can reveal the presence of the 13C6-labeled intermediate. Furthermore, the fragmentation patterns in the mass spectrum of the labeled intermediate can provide structural information.

NMR spectroscopy is also a powerful tool in this context. 13C NMR can directly probe the chemical environment of the labeled carbon atoms. A significant change in the chemical shift of the 13C atoms in the phenyl ring from the starting material to an intermediate can provide insights into changes in electronic structure, such as the development of a positive or negative charge on the ring.

By studying the isotopic distribution in the products of a reaction, it is also possible to infer the structure of the transition state. For instance, if a reaction involves the formation of a new bond to the phenyl ring, the KIE can provide information about the geometry of the transition state.

Biochemical and Environmental Fate Studies with N Phenylnaphthalen 1 Amine 13c6

Elucidation of Biotransformation and Metabolic Pathways

The introduction of xenobiotic compounds like PNA into the environment raises questions about their persistence and the potential for biological systems to break them down. The use of N-Phenylnaphthalen-1-amine-13C6 is critical in providing definitive answers regarding these biotransformation processes.

Microbial Degradation and Bioremediation Studies of Naphthalene (B1677914) and Aromatic Amine Derivatives

Microorganisms play a central role in the bioremediation of organic pollutants. researchgate.netnih.gov The structure of PNA, combining a naphthalene and an aromatic amine, suggests that it may be susceptible to degradation by bacteria that have evolved pathways for either of these chemical classes. Bacteria are known to degrade a wide variety of monocyclic aromatic amines, often using them as their sole source of carbon and energy. nih.govdoaj.orgfrontiersin.org Degradation is typically initiated by enzymes like dioxygenases, which hydroxylate the aromatic ring, leading to ring cleavage. frontiersin.org Common intermediates in these pathways include catechols, which are then funneled into central metabolism. nih.govfrontiersin.org

Similarly, the microbial degradation of naphthalene is well-documented, with numerous bacterial species, such as those from the genera Pseudomonas, Burkholderia, and Rhodococcus, capable of its mineralization. frontiersin.org The classical pathway involves the conversion of naphthalene to salicylate, which is then further metabolized. frontiersin.org

Studies using this compound would allow researchers to unequivocally determine the fate of the phenyl ring during microbial metabolism. By analyzing the isotopic composition of metabolic intermediates and final products like CO2, scientists can confirm whether this part of the molecule is mineralized or transformed into persistent metabolites. For instance, some soil bacteria have been shown to degrade N-phenyl-2-naphthylamine into phthalates, and isotopic labeling could confirm the origin of such breakdown products. elpub.ru

Tracing Carbon Flow from this compound into Biomass Components and Metabolites

A key application of 13C-labeled compounds is to trace the flow of carbon from a specific substrate into the very fabric of microbial cells. vanderbilt.edunih.gov When microorganisms metabolize this compound as a carbon source, the 13C atoms are incorporated into essential building blocks of life, such as amino acids (the constituents of proteins), fatty acids (the constituents of cell membranes), and nucleic acids (DNA and RNA). researchgate.net This process provides definitive proof of biodegradation. microbe.com

By employing techniques like mass spectrometry on different cellular fractions, researchers can quantify the amount of 13C that has been assimilated. This allows for the calculation of carbon utilization efficiency and provides insights into the metabolic state of the degrading organisms. vanderbilt.eduresearchgate.net For example, high incorporation of 13C into fatty acids would suggest that the degradation pathway yields acetyl-CoA, a primary precursor for lipid synthesis.

Table 1: Hypothetical Distribution of 13C from this compound into Microbial Biomass

This table illustrates the expected results from an experiment where a microbial culture is fed this compound. The enrichment of 13C in different cellular components confirms that the compound is not just being transformed, but actively assimilated by the microorganisms.

Biomass ComponentExpected ¹³C Enrichment (Atom % Excess)Rationale
Total Protein (Amino Acids) HighIndicates that the carbon from the phenyl ring enters central metabolic pathways that produce amino acid precursors.
Total Lipids (Fatty Acids) HighSuggests the degradation pathway efficiently produces acetyl-CoA, the primary building block for fatty acids.
RNA/DNA (Ribose Sugars) ModerateCarbon from the labeled phenyl ring would need to enter pathways like the pentose (B10789219) phosphate (B84403) pathway to be incorporated into nucleic acids.
Cell Wall Components Moderate to HighDependent on the specific microbial species and the biosynthetic pathways for their cell wall polymers.
Extracellular Polymeric Substances (EPS) VariableIf produced, EPS can be a significant sink for assimilated carbon.

Environmental Distribution and Abiotic Transformation Processes

Beyond direct biological breakdown, the fate of a chemical in the environment is also governed by non-biological (abiotic) processes and its interaction with the broader microbial community.

Investigation of Photodegradation Pathways and Product Identification via Isotopic Labeling

N-Phenylnaphthalen-1-amine is susceptible to photodegradation, meaning it can be broken down by sunlight. dtic.milnih.gov Studies have shown that in aqueous solutions, PNA has a very short half-life under natural sunlight, on the order of minutes. dtic.mil Identifying the resulting transformation products is crucial for a complete environmental risk assessment, as these products may have their own toxicity.

Using this compound is exceptionally valuable in this context. Mass spectrometry is used to identify the chemical structures of the degradation products by their mass. Because the 13C6-labeled parent compound has a mass that is 6 atomic mass units higher than the unlabeled version, any degradation product that retains the phenyl ring will also exhibit this M+6 mass shift. sigmaaldrich.com This makes it possible to distinguish true degradation products from background environmental contaminants and to rapidly determine the fate of the phenyl ring portion of the molecule. Preliminary data on the parent compound suggests that one possible photoproduct is the aniline (B41778) adduct of 1,4-naphthoquinone. dtic.mil

Table 2: Potential Photodegradation Products of this compound

This table shows how isotopic labeling helps in the identification of potential products formed when N-Phenylnaphthalen-1-amine is exposed to light. The "M+6" mass shift is a clear signature of products that retain the labeled phenyl ring.

Potential PhotoproductMolecular Formula (Unlabeled)Expected Mass Shift of Labeled ProductRationale for Formation
Aniline adduct of 1,4-naphthoquinone C₁₆H₁₁NO₂M+6Proposed product from photolysis in aerated solutions. dtic.mil
Hydroxylated PNA derivatives C₁₆H₁₃NOM+6Hydroxylation is a common initial step in the degradation of aromatic compounds.
N-phenyl-1,4-naphthoquinone-imine C₁₆H₁₁NOM+6A potential primary oxidation product.
Naphthalene C₁₀H₈No shiftIf the C-N bond is cleaved and the phenylamine portion is lost.
Aniline-13C6 ¹³C₆H₇NM+6If the C-N bond is cleaved and the aniline portion is released.

Stable Isotope Probing (SIP) for Identifying Microorganisms Involved in Xenobiotic Degradation

One of the most powerful techniques in microbial ecology is Stable Isotope Probing (SIP). nih.govutrgv.edu This method is designed to answer the question: "Which specific microorganisms in a complex environmental sample are actively consuming a particular compound?" microbe.comnih.gov In a SIP experiment, an environmental sample (such as soil or water) is exposed to the 13C-labeled substrate, in this case, this compound.

Microorganisms that consume the labeled compound will incorporate the "heavy" 13C into their DNA, RNA, or other biomarkers. nih.gov By using techniques like density gradient ultracentrifugation, this heavy, labeled DNA can be separated from the unlabeled DNA of the rest of the microbial community. utrgv.edunih.gov Sequencing this heavy DNA reveals the identity of the organisms that were actively involved in the degradation of the target xenobiotic. nih.gov This approach bypasses the need for cultivation, providing a direct window into the function of microbial communities in their natural habitat. nih.gov

Table 3: Hypothetical Microbial Genera Identified by DNA-SIP using this compound

This table lists examples of microbial genera that could potentially be identified as degraders of N-Phenylnaphthalen-1-amine in a soil or sediment environment using a DNA-SIP experiment. The rationale is based on their known capabilities to degrade similar aromatic compounds.

Microbial GenusPhylumRationale for Potential Involvement
Sphingomonas ProteobacteriaKnown to be dominant and active degraders of polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779) in contaminated soils. nih.gov
Pseudomonas ProteobacteriaContains many species famous for their metabolic versatility and ability to degrade a wide range of aromatic compounds, including naphthalene. frontiersin.org
Burkholderia ProteobacteriaSome species are known to degrade aromatic amines and PAHs, possessing the necessary dioxygenase enzymes. frontiersin.orgfrontiersin.org
Rhodococcus ActinobacteriaWell-known for its ability to degrade recalcitrant hydrophobic compounds, including PAHs. frontiersin.org
Rhizobium ProteobacteriaCertain soil bacteria of this genus have demonstrated the ability to degrade N-phenyl-2-naphthylamine. elpub.ru
Bacillus FirmicutesSome species are capable of degrading naphthalene, indicating metabolic pathways for aromatic compounds. frontiersin.org

Computational Chemistry and Theoretical Modeling of N Phenylnaphthalen 1 Amine 13c6 Systems

Density Functional Theory (DFT) Calculations for Spectroscopic Property Prediction

Density Functional Theory (DFT) stands as a powerful computational tool for predicting the spectroscopic properties of molecules like N-Phenylnaphthalen-1-amine-13C6. By calculating the electronic structure, DFT methods can provide accurate estimations of various spectroscopic parameters.

The introduction of six 13C isotopes into the phenyl ring of N-Phenylnaphthalen-1-amine significantly influences its Nuclear Magnetic Resonance (NMR) spectroscopic signature. DFT calculations are instrumental in predicting the 13C NMR chemical shifts and coupling constants. These predictions are highly sensitive to the molecular geometry and the electronic environment of the carbon atoms.

The chemical shift of a particular 13C nucleus is determined by its local magnetic field, which is influenced by the surrounding electron density. DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly employed to calculate NMR shielding tensors, from which chemical shifts are derived. The predicted chemical shifts for the 13C-labeled phenyl ring in this compound would be expected to differ from those of the unlabeled naphthalene (B1677914) moiety.

Illustrative Predicted 13C NMR Chemical Shifts for this compound

Atom Position (in 13C6 Phenyl Ring) Predicted Chemical Shift (ppm)
C1' (ipso-carbon) 142.5
C2'/C6' 129.8
C3'/C5' 121.5

This table is generated based on typical values for similar aromatic amines and illustrates the expected output of DFT calculations. Actual values would require specific quantum chemical computations.

Spin-spin coupling constants (J-couplings) between the 13C nuclei and adjacent protons (1JCH, 2JCH, etc.) and between adjacent 13C nuclei (1JCC) within the labeled ring can also be calculated. These parameters provide valuable information about the bonding and connectivity within the molecule.

The electronic structure and charge distribution within this compound directly impact its isotopic signatures. The nitrogen atom's lone pair of electrons can participate in resonance with both the naphthalene and the 13C-labeled phenyl rings, leading to a delocalized electron system. This delocalization affects the electron density at each carbon atom, thereby influencing the 13C NMR chemical shifts.

DFT calculations can generate electron density maps and perform population analyses (e.g., Mulliken, Löwdin, or Natural Bond Orbital analysis) to quantify the partial atomic charges. These analyses would reveal the electron-donating or -withdrawing effects of the amine group on both aromatic systems.

Conformational preferences, particularly the torsional angle between the phenyl and naphthalenyl planes, play a crucial role. Different conformations can lead to variations in the electronic environment and, consequently, the NMR parameters. Computational studies can map the potential energy surface as a function of this dihedral angle to identify the most stable conformers.

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound over time. By simulating the atomic motions based on a force field, MD can provide insights into the molecule's dynamic behavior and its interactions with its environment (e.g., a solvent).

For this compound, MD simulations can:

Explore the full range of torsional angles between the phenyl and naphthalenyl rings, revealing the most populated conformational states.

Simulate the interactions with solvent molecules, which can influence conformational preferences and spectroscopic properties.

Provide a dynamic context to the static picture obtained from DFT calculations on optimized geometries.

The results from MD simulations can be used to average calculated spectroscopic properties over a representative ensemble of conformations, potentially leading to a more accurate comparison with experimental data.

Quantum Chemical Calculations for Reaction Energetics and Mechanistic Pathways

Quantum chemical calculations, including DFT, are essential for investigating the reactivity of this compound. These calculations can be used to determine the energetics and mechanisms of various chemical reactions. For aromatic amines, reactions of interest often involve oxidation or electrophilic substitution.

For instance, the energetic profile of the N-oxidation of this compound can be calculated. This involves determining the energies of the reactant, transition state(s), and product(s). The calculated activation energy provides an estimate of the reaction rate. Isotopic labeling with 13C would not significantly alter the reaction energetics but can serve as a tracer in experimental studies to elucidate reaction mechanisms.

Illustrative Reaction Energetics for a Hypothetical Oxidation Reaction

Species Relative Energy (kcal/mol)
Reactant (this compound) 0.0
Transition State +15.2

This table provides a hypothetical energy profile for an oxidation reaction to illustrate the type of data obtained from quantum chemical calculations.

By mapping the entire reaction pathway, computational chemists can gain a detailed understanding of the mechanism at a molecular level, complementing experimental findings.

Applications of N Phenylnaphthalen 1 Amine 13c6 in Advanced Research Fields

Protein-Ligand Binding Studies Utilizing Isotopic Probes

The introduction of a stable isotope like 13C into N-Phenylnaphthalen-1-amine allows for detailed investigation of its interactions with proteins without altering its chemical properties. This is crucial for understanding the subtle dynamics of molecular recognition.

Characterization of Binding Affinities and Molecular Contacts with Receptor Proteins (e.g., Odorant-Binding Proteins, Major Urinary Protein)

N-Phenylnaphthalen-1-amine (NPN), the unlabeled counterpart of N-Phenylnaphthalen-1-amine-13C6, is a well-documented fluorescent probe used to investigate the binding sites of various proteins. It is particularly noted for its strong binding affinity to mouse major urinary protein (MUP). wikipedia.org Research has shown that NPN has the highest binding affinity of all discovered MUP ligands, binding 28 times more tightly than 2-sec-butyl-4,5-dihydrothiazole (SBT). wikipedia.org This high affinity is attributed to the 38 nonpolar contacts it makes with the MUP binding pocket, a significant increase compared to the 15 contacts made by the next most interactive ligand, 3-isobutyl-2-methoxypyrazine (IBMP). wikipedia.org

Furthermore, subtle differences in binding have been observed between wild-type MUP and its mutants. In wild-type MUP, the amine group of NPN forms a water-mediated hydrogen bond with Tyrosine-120. In the Y120F MUP mutant, a slight conformational shift allows for a direct hydrogen bond between the amine group and the tyrosine residue. wikipedia.org

N-Phenylnaphthalen-1-amine is also utilized as a fluorescent probe for odorant-binding proteins (OBPs), with a reported dissociation constant of 1.67 μM. medchemexpress.com Competitive binding assays using NPN can determine the binding affinities of other potential ligands. medchemexpress.com The use of this compound in these studies would allow for more direct and sensitive detection methods, such as mass spectrometry, to quantify binding events and stoichiometry with greater precision.

Table 1: Comparative Binding of Ligands to Mouse Major Urinary Protein (MUP)

Ligand Relative Binding Affinity Number of Nonpolar Contacts
N-Phenylnaphthalen-1-amine (NPN) 28x tighter than SBT 38
2-sec-butyl-4,5-dihydrothiazole (SBT) Reference Not specified
6-hydroxy-6-methyl-3-heptanone (HMH) Weaker than NPN Not specified

Investigating Structural Dynamics of Protein-Bound Ligands via NMR Relaxation Experiments

Nuclear Magnetic Resonance (NMR) relaxation experiments are powerful techniques for studying the dynamics of molecules at an atomic level. nih.govnih.govutoronto.ca While specific NMR relaxation studies utilizing this compound are not yet widely published, the principles of using 13C-labeled ligands to probe protein-ligand dynamics are well-established.

The incorporation of 13C at specific positions in a ligand, such as in this compound, provides a direct window into the behavior of the ligand when bound to a protein. NMR relaxation parameters, such as the spin-lattice (T1) and spin-spin (T2) relaxation times, and the heteronuclear Overhauser effect (hetNOE), are sensitive to molecular motions on different timescales. By measuring these parameters for the 13C nuclei of the bound ligand, researchers can gain insights into:

Conformational changes: How the ligand's conformation adapts upon binding to the protein.

Flexibility and rigidity: Which parts of the ligand are flexible and which are held rigidly in the binding pocket.

Exchange dynamics: The rates at which the ligand binds and dissociates from the protein.

These studies are crucial for understanding the entropic contributions to binding affinity and for the rational design of new ligands with improved binding characteristics. The use of this compound in such experiments would be a logical extension of the binding studies already conducted with the unlabeled compound.

Development of Advanced Analytical Standards for Quantitative Mass Spectrometry

The availability of N-phenyl-13C6-1-naphthylamine, with an isotopic purity of ≥98 atom % 13C, makes it an ideal internal standard for quantitative mass spectrometry (MS). sigmaaldrich.comsigmaaldrich.com In quantitative MS, an internal standard is a compound that is added in a known amount to a sample to aid in the quantification of an analyte. An ideal internal standard has chemical and physical properties very similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

This compound serves this purpose perfectly for the quantification of its unlabeled counterpart, N-Phenylnaphthalen-1-amine. The six-dalton mass difference due to the 13C isotopes allows for clear separation of the signals from the analyte and the internal standard. sigmaaldrich.comsigmaaldrich.com Because the labeled and unlabeled compounds have nearly identical ionization efficiencies and chromatographic retention times, any variations in sample preparation or instrument response will affect both compounds equally. This allows for highly accurate and precise quantification of N-Phenylnaphthalen-1-amine in complex matrices.

The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry, leading to more reliable and reproducible results in various applications, including environmental analysis, food safety, and clinical diagnostics. nih.gov

Table 2: Properties of N-phenyl-13C6-1-naphthylamine as an Analytical Standard

Property Value Reference
Isotopic Purity ≥98 atom % 13C sigmaaldrich.comsigmaaldrich.com
Chemical Purity ≥98% (CP) sigmaaldrich.comsigmaaldrich.com
Mass Shift M+6 sigmaaldrich.comsigmaaldrich.com

Role in Metabolomics and Systems Biochemistry for Tracing Biological Pathways

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. Stable isotope labeling is a powerful tool in this field for tracing the flow of atoms through metabolic pathways. nih.govnih.govnist.govresearchgate.netf1000research.com While specific studies detailing the use of this compound in metabolomics are not yet prominent, its potential as a tracer is significant.

If N-Phenylnaphthalen-1-amine or related aromatic amines are involved in or are metabolites of a biological pathway, introducing this compound into a biological system (such as cell culture or a model organism) would allow researchers to track its metabolic fate. By using techniques like liquid chromatography-mass spectrometry (LC-MS) or NMR spectroscopy, scientists can identify downstream metabolites that have incorporated the 13C label.

This approach can help to:

Elucidate novel metabolic pathways: Discover previously unknown biochemical transformations.

Quantify metabolic fluxes: Measure the rates of reactions within a metabolic network.

Identify drug metabolites: Understand how a drug molecule is processed in the body.

The distinct mass signature of the 13C-labeled phenyl group would make it a clear marker for tracing the biotransformation of the N-phenylnaphthalen-1-amine core structure within a complex metabolic network.

Future Directions and Emerging Research Avenues for N Phenylnaphthalen 1 Amine 13c6

Development of Novel and Efficient Synthetic Routes for Complex 13C-Labeled N-Phenylnaphthalen-1-amine Derivatives

The synthesis of N-Phenylnaphthalen-1-amine-13C6 and its derivatives is a critical first step for its broader application. While general methods for the synthesis of aromatic amines and isotopically labeled compounds exist, future research will likely focus on developing more efficient and versatile synthetic strategies. nih.gov Convergent synthetic pathways, which involve the separate synthesis of key fragments followed by their assembly, could offer a highly efficient means of producing a variety of complex 13C-labeled N-phenylnaphthalen-1-amine derivatives. nih.gov

Key areas of development will likely include:

Late-Stage Functionalization: Introducing the 13C label or other functional groups at a late stage of the synthesis would provide a more flexible and economical approach to generating a diverse library of labeled probes.

Palladium-Catalyzed C-H Functionalization: This powerful technique could be adapted for the specific and efficient introduction of the 13C-labeled phenyl group onto the naphthalen-1-amine core.

Flow Chemistry: The use of microreactors and continuous flow systems could enable safer, more scalable, and highly reproducible syntheses of these labeled compounds.

Future synthetic efforts will aim to produce a toolbox of this compound derivatives with tailored photophysical properties and functionalities, enabling their use in a wider range of applications.

Integration of this compound in Multi-Modal Analytical Platforms for Enhanced Resolution and Specificity

The unique isotopic signature of this compound makes it an ideal candidate for integration into multi-modal analytical platforms, which combine the strengths of multiple spectroscopic and imaging techniques. wiley.comnih.gov This approach can provide a more comprehensive understanding of complex biological and chemical systems by correlating different types of molecular information from the same sample. wiley.comphotothermal.com

Future research will likely focus on combining:

Fluorescence Spectroscopy and Mass Spectrometry (MS): The fluorescence properties of the N-phenylnaphthalen-1-amine core can be used to locate and track the probe within a sample, while the 13C6 label provides a distinct mass shift for unambiguous identification and quantification by MS. musechem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy and Fluorescence Imaging: The 13C label allows for detailed structural and dynamic studies by NMR, which can be correlated with the spatial distribution of the probe as determined by fluorescence microscopy. wikipedia.org

The development of such multi-modal approaches will enable researchers to gain deeper insights into the molecular mechanisms of action of drugs, the dynamics of cellular processes, and the composition of complex materials. nih.govbasicmedicalkey.com

Table 1: Potential Multi-Modal Analytical Platforms Incorporating this compound

Modality 1 Modality 2 Complementary Information Gained Potential Application
Fluorescence Microscopy Mass Spectrometry Imaging (MSI) Spatial distribution and precise molecular identification/quantification. Mapping drug distribution in tissues.
NMR Spectroscopy Fluorescence Spectroscopy Structural dynamics and localization within a biological system. Studying protein-ligand interactions.
Raman Spectroscopy Fluorescence Lifetime Imaging (FLIM) Vibrational fingerprint and local environmental sensing. Characterizing cellular microenvironments.

Expansion of Isotope Effect Applications to Broader Catalytic and Enzymatic Systems

The presence of the 13C6 label in this compound allows for the investigation of kinetic isotope effects (KIEs), providing valuable insights into reaction mechanisms. nih.govnih.gov While KIE studies have traditionally focused on smaller molecules, the availability of labeled probes like this compound will enable the extension of these powerful techniques to a wider range of catalytic and enzymatic systems. taylorfrancis.com

Future research in this area could involve:

Elucidating Enzyme Mechanisms: By monitoring the change in the rate of an enzymatic reaction upon substitution with the 13C-labeled substrate, researchers can gain detailed information about the transition state of the reaction. nih.govmdpi.com

Investigating Catalytic Pathways: The 13C KIE can be used to probe the mechanism of action of novel catalysts, aiding in the design of more efficient and selective catalytic systems.

Studying Drug Metabolism: Isotope effects can provide insights into the metabolic pathways of drugs and other xenobiotics, which is crucial for understanding their efficacy and potential toxicity. musechem.com

The ability to measure 13C KIEs with high precision will be a valuable tool for fundamental studies in chemistry and biology. harvard.edu

Advanced Synergy between Computational and Experimental Approaches in Elucidating Molecular Behavior

The combination of computational modeling and experimental studies is a powerful strategy for understanding the behavior of molecules at a detailed level. mdpi.com In the context of this compound, this synergistic approach can be used to predict and interpret its spectroscopic properties, as well as its interactions with its environment.

Future research will likely involve:

Predicting Spectroscopic Properties: Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the absorption and emission spectra of this compound and its derivatives, guiding the design of new probes with desired optical properties. bham.ac.uk

Modeling Molecular Interactions: Molecular dynamics simulations can be employed to study the binding of this compound to proteins and other biological macromolecules, providing insights into the molecular basis of its function as a fluorescent probe. mdpi.com

Interpreting Experimental Data: Computational models can be used to interpret complex experimental data, such as NMR spectra and fluorescence lifetime measurements, leading to a more complete understanding of the system under investigation.

The close integration of computational and experimental approaches will be essential for unlocking the full potential of this compound as a molecular probe.

Exploration of New Spectroscopic Applications Beyond Conventional NMR and MS

While NMR and MS are powerful techniques for studying isotopically labeled compounds, the unique properties of this compound may enable its use in a variety of other advanced spectroscopic methods. The parent compound, N-Phenylnaphthalen-1-amine, is a well-known fluorescent probe used to study the outer membrane permeability of bacteria and as a probe for odorant-binding proteins. medchemexpress.comubc.canih.gov The 13C labeling is expected to enhance its utility in various spectroscopic applications.

Emerging areas of exploration could include:

Vibrational Spectroscopy: The 13C label will induce a shift in the vibrational frequencies of the molecule, which can be detected by techniques such as infrared (IR) and Raman spectroscopy. This could provide a unique vibrational signature for tracking the probe in complex environments.

Solid-State NMR (ssNMR): The 13C label can significantly enhance the sensitivity of ssNMR experiments, enabling the study of the structure and dynamics of this compound in solid materials or biological assemblies.

Hyperpolarized NMR: Techniques such as dynamic nuclear polarization (DNP) can be used to dramatically increase the NMR signal of 13C, allowing for real-time imaging of the probe's distribution and metabolism in vivo.

The development of new spectroscopic applications for this compound will open up new avenues for research in materials science, chemistry, and biology.

Table 2: Summary of Future Research Directions

Research Area Key Objectives Potential Impact
Novel Synthetic Routes Develop efficient, versatile, and scalable syntheses of complex 13C-labeled derivatives. Increased availability and diversity of probes for a wider range of applications.
Multi-Modal Platforms Integrate this compound with complementary analytical techniques. Comprehensive understanding of complex systems by correlating different molecular information.
Isotope Effect Applications Expand the use of 13C KIEs to new catalytic and enzymatic systems. Deeper insights into reaction mechanisms in chemistry and biology.
Computational & Experimental Synergy Combine theoretical modeling with experimental studies to elucidate molecular behavior. Rational design of new probes and a more complete interpretation of experimental data.
New Spectroscopic Applications Explore the use of this compound in advanced spectroscopic techniques. Novel methods for studying molecular structure, dynamics, and function.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Phenylnaphthalen-1-amine-13C6 with high isotopic purity?

  • Methodology : Use a palladium-catalyzed cross-coupling reaction between isotopically labeled aniline-13C6 (precursor) and 1-chloronaphthalene. Optimize reaction conditions (e.g., solvent, temperature, catalyst loading) to minimize unlabeled byproducts. Post-synthesis, purify via column chromatography or recrystallization, and validate isotopic purity using 13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity and isotopic labeling of this compound?

  • Methodology :

  • 13C NMR : Identify characteristic splitting patterns due to 13C-1H coupling in the phenyl ring. Compare with unlabeled analogs to confirm isotopic substitution .
  • HRMS : Measure the molecular ion peak to verify the mass shift (+6 Da) from 13C6 labeling .
  • Cross-reference databases : Validate spectral data against authoritative sources like NIST Chemistry WebBook to resolve ambiguities .

Q. What experimental protocols ensure the stability of this compound during storage and handling?

  • Methodology :

  • Storage : Store at -20°C in inert, airtight containers to prevent degradation via oxidation or moisture .
  • Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor decomposition products via HPLC or TLC .

Advanced Research Questions

Q. How can isotopic labeling in this compound be leveraged to study reaction mechanisms in catalytic systems?

  • Methodology : Use the compound as a tracer in palladium-catalyzed reactions (e.g., C-H activation or reductive amination). Track 13C incorporation into products via isotope-ratio mass spectrometry (IRMS) or 13C NMR to elucidate mechanistic pathways, such as bond cleavage sites or intermediate formation .

Q. What strategies resolve contradictions in reported spectral data for N-Phenylnaphthalen-1-amine derivatives?

  • Methodology :

  • Reproducibility checks : Replicate experiments under identical conditions (solvent, temperature, instrument calibration) to validate data .
  • Multi-technique validation : Combine NMR, IR, and HRMS to cross-verify peak assignments. Consult primary literature and databases (e.g., NIST) for consensus .

Q. How to design experiments using this compound to study environmental degradation pathways?

  • Methodology :

  • Isotopic tracing : Expose the compound to simulated environmental conditions (UV light, microbial activity). Analyze degradation products via LC-MS/MS to track 13C-labeled fragments and identify breakdown mechanisms .
  • Control experiments : Compare degradation rates with unlabeled analogs to quantify isotopic effects on reactivity .

Q. What are the best practices for incorporating this compound into metabolic or pharmacokinetic studies?

  • Methodology :

  • Dosing and sampling : Administer the compound in model organisms and collect biological samples (blood, tissues) at timed intervals.
  • Isotope tracing : Use 13C NMR or IRMS to quantify metabolite formation and assess bioavailability. Normalize data against unlabeled controls to account for isotopic dilution .

Methodological Notes

  • Avoid commercial sources : Prioritize synthesis protocols and analytical standards from peer-reviewed literature or authoritative databases (e.g., NIST, PubChem) .
  • Data validation : Ensure reproducibility by adhering to protocols from primary literature and documenting all experimental parameters (e.g., solvent purity, instrument settings) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.